Cas no 201341-01-7 (bis{[(tert-butoxycarbonyl)oxy]methyl} {[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl}phosphonate)

bis{[(tert-butoxycarbonyl)oxy]methyl} {[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl}phosphonate structure
201341-01-7 structure
Product Name:bis{[(tert-butoxycarbonyl)oxy]methyl} {[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl}phosphonate
CAS-nummer:201341-01-7
MF:C21H34N5O10P
MW:547.495926380157
CID:1392078
PubChem ID:5480327
Update Time:2025-04-20

bis{[(tert-butoxycarbonyl)oxy]methyl} {[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl}phosphonate Chemische en fysische eigenschappen

Naam en identificatie

    • bis{[(tert-butoxycarbonyl)oxy]methyl} {[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl}phosphonate
    • [[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-[(2-methylpropan-2-yl)oxycarbonyloxymethoxy]phosphoryl]oxymethyl tert-butyl carbonate
    • SCHEMBL15532798
    • 2,4,6,8-Tetraoxa-5-phosphanonanedioic acid, 5-((2-(6-amino-9H-purin-9-yl)-1-methylethoxy)methyl)-, bis(1,1-dimethylethyl) ester, 5-oxide, (R)-
    • 2,4,6,8-Tetraoxa-5-phosphanonanedioic acid, 5-[[2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-, bis(1,1-dimethylethyl) ester, 5-oxide, (R)-
    • [[(1R)-2-(6-aminopurin-9-yl)-1-methyl-ethoxy]methyl-(tert-butoxycarbonyloxymethoxy)phosphoryl]oxymethyl tert-butyl carbonate
    • Bis(t-ButylOC)PMPA
    • DTXSID10173956
    • 201341-01-7
    • Inchi: 1S/C21H34N5O10P/c1-14(8-26-10-25-15-16(22)23-9-24-17(15)26)32-13-37(29,33-11-30-18(27)35-20(2,3)4)34-12-31-19(28)36-21(5,6)7/h9-10,14H,8,11-13H2,1-7H3,(H2,22,23,24)/t14-/m1/s1
    • InChI-sleutel: XREGPBKJWCUQOH-CQSZACIVSA-N
    • LACHT: P(CO[C@H](C)CN1C=NC2=C(N)N=CN=C12)(=O)(OCOC(=O)OC(C)(C)C)OCOC(=O)OC(C)(C)C

Berekende eigenschappen

  • Exacte massa: 547.20452
  • Monoisotopische massa: 547.204329
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 10
  • Zware atoomtelling: 37
  • Aantal draaibare bindingen: 17
  • Complexiteit: 768
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 1
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 185
  • XLogP3: 2

Experimentele eigenschappen

  • Dichtheid: 1.37
  • Kookpunt: 650.6°C at 760 mmHg
  • Vlampunt: 347.3°C
  • Brekindex: 1.558
  • PSA: 185.44
  • LogboekP: 4.39700
Aanbevolen leveranciers
Shanghai Bent Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Amadis Chemical Company Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Amadis Chemical Company Limited
Changzhou Guanjia Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Jiangsu Kolod Food Ingredients Co.,ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd